2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid
Overview
Description
2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is significant in the field of peptide synthesis and other organic synthesis applications due to its stability and ease of removal under acidic conditions .
Mechanism of Action
Target of Action
The compound contains atert-butoxycarbonyl (BOC) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from reacting with other compounds during a reaction sequence. The BOC group can later be removed under acidic conditions .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The BOC group’s presence can influence the reaction conditions, making them more mild and functional group tolerant .
Result of Action
The primary result of the compound’s action is the protection of amine groups during organic synthesis. This allows for more complex reactions to occur without unwanted side reactions. The BOC group can be selectively removed when no longer needed, revealing the original amine group .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the addition and removal of the BOC group are dependent on the pH of the environment . Furthermore, the efficiency and sustainability of introducing the BOC group into various organic compounds can be improved using flow microreactor systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid typically involves the protection of the amino group of 4-ethylhexanoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptide derivatives, and various substituted amino acid derivatives.
Scientific Research Applications
2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins by protecting the amino group during coupling reactions.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds and drug candidates.
Biological Studies: The compound is employed in studying enzyme-substrate interactions and protein modifications.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-Butoxy)carbonyl]amino}-4-methoxybutanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Uniqueness
2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid is unique due to its specific structure, which includes an ethyl group on the hexanoic acid backbone. This structural feature can influence its reactivity and the types of derivatives that can be synthesized from it. Additionally, the presence of the Boc group provides stability and ease of removal, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
4-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-6-9(7-2)8-10(11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYXUHFFVZRMIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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